1-Bromo-3-hexyne
Overview
Description
1-Bromo-3-hexyne is a chemical compound with the molecular formula C6H9Br . It consists of 9 Hydrogen atoms, 6 Carbon atoms, and 1 Bromine atom . The average mass of this compound is 161.040 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through multiple step synthesis . For example, the reaction of 3-hexyne with 2 moles of HBr can lead to the formation of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triple bond between the third and fourth carbon atoms, with a bromine atom attached to the first carbon atom .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with hydroxyl (OH) free radicals, leading to the formation of new compounds . Another example is its reaction with 2 moles of HBr, which results in the formation of a single bond and a bromine atom on the fourth carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.04 g/mol, an XLogP3-AA of 2.5, and a complexity of 82.8 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has one rotatable bond .Scientific Research Applications
Ring Expansion Studies
1-Bromo-3-hexyne has been used in ring expansion studies to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, providing insights into the behavior of alumoles with alkynes. This reaction also produces hexaethylbenzene and involves a dimer formation in a crystalline state (Agou et al., 2015).
Decomposition Studies on Metal Surfaces
The decomposition of 1-hexyne, closely related to this compound, on Ru(0001) surfaces has been studied, revealing the formation of various metallocycles and adsorbed species. This research provides valuable information on the interactions between alkynes and metal surfaces (García et al., 2002).
Alkyne Synthesis and Applications
Research on alkyne synthesis, including the synthesis of 3-ethyl-1-hexyne, provides important insights into the broader field of alkyne chemistry and its applications (Quillinan & Scheinmann, 2003).
Role in Multicomponent Connection Reactions
This compound has been shown to serve as a spectator ligand in nickel-catalyzed multicomponent connection reactions, influencing the selective formation of products. This highlights its role in facilitating and directing complex organic reactions (Kimura et al., 2007).
Corrosion Inhibition Studies
While not directly related to this compound, studies on similar compounds, such as 1-hexylpyridinium bromide, provide insights into the potential for bromine-containing compounds in corrosion inhibition (Aoun, 2017).
Conformational Analysis
Research on the conformational analysis of 1-hexyne, a compound related to this compound, has provided insights into the structural and energetic aspects of alkynes, which is crucial for understanding their chemical behavior (Atticks et al., 2001).
Synthesis of Bromoallylic Alcohols
This compound-related compounds have been used in the synthesis of bromoallylic alcohols, demonstrating the versatility of bromine-containing alkynes in organic synthesis (Novikov & Sampson, 2003).
Palladium Nanoparticles and Catalysis
Studies involving palladium nanoparticles in the hydrogenation of aliphatic alkynes, like 1-hexyne, showcase the role of such compounds in catalysis and material science (Evangelisti et al., 2010).
Mechanism of Action
Target of Action
1-Bromo-3-hexyne is a type of organic compound known as an alkyne, which contains a carbon-carbon triple bond . The primary targets of this compound are the carbon atoms in other organic compounds, particularly those in the terminal position .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The bromine atom in this compound can be replaced by other groups in a nucleophilic substitution reaction . This allows the compound to form new bonds and create a variety of different organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other compounds present. One common pathway involves the deprotonation of terminal alkynes, such as this compound, by strong bases . This results in the formation of alkynide anions, which are good nucleophiles and can participate in further reactions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. In general, the compound can participate in a variety of chemical reactions, leading to the formation of new organic compounds . These new compounds could have a wide range of potential effects, depending on their specific structures and properties.
Safety and Hazards
1-Bromo-3-hexyne is highly flammable and can cause skin and eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1-bromohex-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCOHIRORSGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449135 | |
Record name | 1-BROMO-3-HEXYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35545-23-4 | |
Record name | 1-BROMO-3-HEXYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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